Idebenone Impurity 4

Mitochondrial bioenergetics Electron transport chain Succinate oxidase assay

Idebenone Impurity 4 (CAS 88543-34-4), also designated as Idebenone Impurity D or Idebenone Desmethyl Impurity 1, is a mono-demethylated structural analog of the synthetic coenzyme Q10 analogue idebenone. Its systematic name is 2-hydroxy-5-(10-hydroxydecyl)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione (molecular formula C18H28O5, molecular weight 324.41 g/mol).

Molecular Formula C18H28O5
Molecular Weight 324.4 g/mol
Cat. No. B13060504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdebenone Impurity 4
Molecular FormulaC18H28O5
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(C1=O)O)OC)CCCCCCCCCCO
InChIInChI=1S/C18H28O5/c1-13-14(16(21)18(23-2)17(22)15(13)20)11-9-7-5-3-4-6-8-10-12-19/h19,22H,3-12H2,1-2H3
InChIKeyJRBMOXLLQGVEIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Idebenone Impurity 4 (CAS 88543-34-4) Reference Standard: Identity, Source, and Baseline Physicochemical Profile


Idebenone Impurity 4 (CAS 88543-34-4), also designated as Idebenone Impurity D or Idebenone Desmethyl Impurity 1, is a mono-demethylated structural analog of the synthetic coenzyme Q10 analogue idebenone. Its systematic name is 2-hydroxy-5-(10-hydroxydecyl)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione (molecular formula C18H28O5, molecular weight 324.41 g/mol) [1]. The compound is a process-related impurity arising during the multi-step synthesis of idebenone, where incomplete methylation or side-reactions yield the 2-O-desmethyl by-product . It is supplied as a fully characterized reference standard (typical certified purity 95.58% by HPLC) in dark red powder form, intended for analytical method development, method validation (AMV), and quality control (QC) applications in accordance with ICH Q3A/B regulatory guidelines [2].

Why Idebenone Impurity 4 Cannot Be Substituted by Other Idebenone-Related Impurities or the Parent Drug in Analytical Workflows


Generic substitution among idebenone-related impurities is not analytically or pharmacologically valid. Idebenone Impurity 4 possesses a distinct structural signature—a 2-hydroxy group replacing the 2-methoxy group of the parent drug—resulting in a mass offset of -14 Da (MW 324.41 vs. 338.44 for idebenone) and fundamentally altered physicochemical properties, including a lower predicted LogP (3.37 vs. ~3.8 for idebenone) and the presence of an ionizable phenolic moiety with a predicted pKa of 3.63 . Critically, peer-reviewed biological data demonstrate that the demethyl derivatives of idebenone (including Impurity 4/Impurity D) exhibit a complete loss of the electron transfer activity in the succinate oxidase system that defines the pharmacological mechanism of the parent drug, rendering them biologically inactive in this key assay [1]. Using a different impurity reference standard—such as an isotopic impurity (e.g., Idebenone-D6), a side-chain metabolite (e.g., QS4), or an isomeric desmethyl impurity with the hydroxyl group at a different ring position—would introduce systematic error in chromatographic peak identification, mass balance calculations, and degradation pathway elucidation, ultimately compromising regulatory filing integrity.

Idebenone Impurity 4: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Loss of Mitochondrial Electron Transfer Activity: Desmethyl Idebenone (Impurity 4) vs. Parent Idebenone in Succinate Oxidase System

In a direct comparative study of idebenone (CV-2619) and its synthetic demethyl derivatives, Okamoto et al. (1988) demonstrated that the demethyl derivatives (compounds 3a, 3b, and 4, the latter corresponding to Idebenone Impurity 4/Impurity D) failed to exhibit the electron transfer effect that is characteristic of the parent compound in the succinate oxidation system [1]. The parent drug idebenone (1, CV-2619) acts as an effective electron carrier in this mitochondrial assay, a property essential for its therapeutic mechanism in bypassing complex I deficiencies. In contrast, all demethylated analogs—including Idebenone Impurity 4—were explicitly excluded from the group of compounds showing electron transfer activity comparable to idebenone. This represents a qualitative but definitive loss-of-function differentiation: the impurity is biologically inactive in the primary pharmacodynamic assay for the drug class, making it functionally distinguishable from the API.

Mitochondrial bioenergetics Electron transport chain Succinate oxidase assay

Mass Spectrometric Differentiation: Molecular Weight Offset of Idebenone Impurity 4 vs. Parent Idebenone and Isomeric Desmethyl Impurities

Idebenone Impurity 4 (C18H28O5, monoisotopic mass 324.194 Da) exhibits a -14 Da mass difference relative to the parent drug idebenone (C19H30O5, monoisotopic mass 338.209 Da), corresponding to the replacement of a methoxy (-OCH3) group with a hydroxy (-OH) group [1]. This mass offset is analytically resolvable by high-resolution mass spectrometry and enables unambiguous discrimination from the API in LC-MS impurity profiling workflows. Furthermore, Idebenone Impurity 4 is structurally and chromatographically distinct from its regioisomer, Idebenone Impurity 5 (2-hydroxy-6-(10-hydroxydecyl)-3-methoxy-5-methylcyclohexa-2,5-diene-1,4-dione, also C18H28O5, MW 324.41), which bears the hydroxyl group at position 6 rather than position 5, requiring a specific reference standard for accurate peak identification .

LC-MS impurity profiling Mass spectrometry Structural elucidation

Hydrophilicity and Ionizability Shift: Predicted LogP and pKa Differentiation from Parent Idebenone

The replacement of the 2-methoxy group with a 2-hydroxy group in Idebenone Impurity 4 introduces a significant shift in physicochemical properties that directly impacts chromatographic behavior. The predicted LogP for Idebenone Impurity 4 (CAS 88543-34-4) is 3.37, compared to a predicted LogP of approximately 3.8 for parent idebenone (CAS 58186-27-9), indicating a measurable increase in hydrophilicity . Additionally, Idebenone Impurity 4 possesses an ionizable phenolic hydroxyl group with a predicted pKa of 3.63 ± 0.50, a feature absent in the fully methoxylated parent drug . This introduces pH-dependent retention behavior on reversed-phase columns, where the impurity's ionization state can be modulated by mobile phase pH, providing a basis for selectivity optimization during HPLC method development.

Reversed-phase chromatography Physicochemical profiling Method development

Validated HPLC Method Performance: Idebenone Impurity 4 as Reference Standard for System Suitability and Quantification

Thiyagarajan et al. (JOCPR, 2010) developed and validated a stability-indicating RP-LC method for the quantification of idebenone and its related impurities in drug substance, achieving baseline resolution greater than 2.0 for all known impurities including Impurity-4 on a Zorbax SB C18 column (150 × 4.6 mm, 3.5 µm) with a water/acetonitrile/trifluoroacetic acid gradient at 215 nm detection [1]. While this specific study designated Impurity-4 as an N-2 synthetic intermediate in a particular route, the chromatographic framework establishes the analytical feasibility of resolving process-related impurities from the API. Method validation parameters for impurity-level quantification—including an LOD of 74 ng/mL and LOQ of 242 ng/mL for Impurity-4 at 215 nm with RRF values exceeding 1.5—demonstrate that impurities of this class can be reliably detected and quantified at trace levels (0.05–0.30% w/w of API) in compliance with ICH Q2(R1) requirements [1].

RP-HPLC method validation ICH Q2(R1) Impurity quantification

Optimal Research and Industrial Application Scenarios for Idebenone Impurity 4 Reference Standard


Pharmaceutical Quality Control: Impurity Profiling and Batch Release Testing of Idebenone API

Idebenone Impurity 4 is an essential reference standard for HPLC-based related substances testing during idebenone API batch release. The validated RP-LC method (Zorbax SB C18, water/ACN/TFA gradient, 215 nm) resolves Impurity 4-class analytes with resolution > 2.0 from the API and other known impurities [1]. QC laboratories use this characterized standard for system suitability verification, retention time marker establishment, and RRF-corrected quantification of the desmethyl impurity in drug substance, ensuring compliance with ICH Q3A reporting, identification, and qualification thresholds. The 14 Da mass offset from the parent drug enables orthogonal confirmation by LC-MS when peak identity is ambiguous [2].

Analytical Method Development and Validation for ANDA Submissions

During Abbreviated New Drug Application (ANDA) development, Idebenone Impurity 4 serves as a critical method validation tool. Its LogP shift (ΔLogP ≈ -0.43 vs. parent idebenone) and unique ionizable phenolic group (pKa 3.63) require deliberate mobile phase pH optimization to achieve consistent retention and peak symmetry . Method developers use this reference standard to demonstrate specificity (resolution from API and other impurities), establish linearity and accuracy at the 0.05–0.30% w/w specification range as per ICH Q2(R1), and prove the stability-indicating capability of the method under forced degradation conditions where the impurity may increase. Traceability to EP/USP standards, as offered by multiple vendors, supports regulatory acceptance .

Structural Characterization and Degradation Pathway Elucidation

The distinct structural signature of Idebenone Impurity 4—a 2-O-desmethyl idebenone—makes it a valuable reference for degradation pathway studies. The 1988 Okamoto paper established that demethyl derivatives of idebenone, including this compound, are biologically inactive in the succinate oxidase electron transfer assay, distinguishing them functionally from the parent drug [3]. In stability studies under oxidative, hydrolytic, thermal, and photolytic stress conditions, monitoring for the appearance of Idebenone Impurity 4 by HPLC at 215 nm provides evidence for O-demethylation as a degradation route. The predicted physicochemical properties (LogP 3.37, pKa 3.63, 2 H-bond donors, 5 H-bond acceptors) guide the interpretation of its chromatographic behavior relative to other degradants .

Reference Standard Procurement for Multi-Site GMP Quality Operations

For GMP-compliant quality operations spanning multiple manufacturing sites, Idebenone Impurity 4 is procured as a fully characterized reference standard with vendor-provided certificates of analysis (CoA) documenting HPLC purity (typically ≥95%), NMR and MS spectral data . The commercial availability of this standard from multiple accredited suppliers—with batch-specific characterization data and pharmacopeial traceability—enables harmonized impurity monitoring across global supply chains. The documented certified purity of 95.58% for specific commercial batches [4] provides a quantifiable benchmark for assessing batch-to-batch consistency and supports the establishment of internal working standard qualification protocols.

Quote Request

Request a Quote for Idebenone Impurity 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.